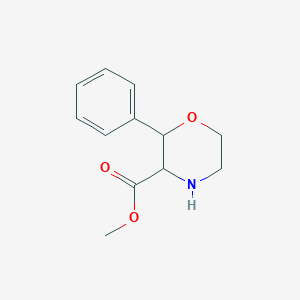

methyl 2-phenylmorpholine-3-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming heterocyclic compounds with multiple functional groups and substituents. According to standardized chemical databases, the primary International Union of Pure and Applied Chemistry name is methyl 2-phenylmorpholine-3-carboxylate, which accurately describes the molecular structure by identifying the morpholine ring as the parent heterocycle, the phenyl group attached at position 2, and the methyl carboxylate functionality at position 3. Alternative systematic nomenclatures found in chemical literature include methyl (2S,3R)-2-phenylmorpholine-3-carboxylate, which specifically denotes the stereochemical configuration of the chiral centers present in the molecule. The morpholine ring numbering system follows standard heterocyclic nomenclature rules, where the oxygen atom is assigned position 1, and subsequent positions are numbered sequentially around the six-membered ring.

The molecular formula C₁₂H₁₅NO₃ indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, with a calculated molecular weight of 221.25 grams per mole. The structural representation reveals a morpholine ring (a six-membered heterocycle containing both nitrogen and oxygen atoms) substituted with a phenyl group at the 2-position and a methyl ester group at the 3-position. The compound exhibits chirality due to the presence of asymmetric carbon centers, leading to the existence of stereoisomeric forms that may display different chemical and biological properties. Stereochemical considerations become particularly important when examining the cis and trans isomers of this compound, as evidenced by specific database entries for stereoisomeric variants.

Alternative Naming Conventions in Chemical Literature

Chemical literature employs various alternative naming conventions for this compound, reflecting different approaches to nomenclature and historical naming practices. One commonly encountered alternative name is 2-phenyl-morpholine-3-carboxylic acid methyl ester, which emphasizes the carboxylic acid derivative nature of the compound by explicitly stating the methyl ester functionality. This naming convention follows the systematic approach of identifying the parent carboxylic acid and then specifying the ester derivative. Another frequently used designation is 3-morpholinecarboxylic acid, 2-phenyl-, methyl ester, which places the morpholine ring as the central structural element while indicating the carboxylic acid substitution pattern.

Scientific databases and chemical suppliers often employ abbreviated or simplified naming systems for practical purposes. For instance, the compound may be referred to simply as this compound in commercial catalogs and research publications. The stereochemical variants of this compound receive additional descriptors in their names, such as methyl trans-2-phenylmorpholine-3-carboxylate, which specifically indicates the trans configuration of the substituents around the morpholine ring. These naming variations reflect the evolution of chemical nomenclature and the need to accommodate different levels of structural specificity depending on the context of use.

Regional and institutional naming practices may introduce additional variations in chemical literature. Some sources employ descriptive names that emphasize particular structural features or synthetic origins of the compound. The diversity of naming conventions necessitates careful cross-referencing of chemical identifiers to ensure accurate identification and avoid confusion in scientific communication. Modern chemical databases typically include multiple synonyms and alternative names to facilitate comprehensive literature searches and chemical identification processes.

Registry Numbers and Database Identifiers

The Chemical Abstracts Service number 50784-55-9 serves as the primary registry identifier for this compound, providing a unique numerical designation that facilitates unambiguous identification across global chemical databases and literature. This Chemical Abstracts Service number is systematically assigned by the Chemical Abstracts Service division of the American Chemical Society and represents the most widely recognized identifier for this compound in scientific and commercial contexts. The standardized registry system ensures consistent identification regardless of nomenclature variations or linguistic differences in chemical naming conventions.

Database identifiers extend beyond the Chemical Abstracts Service number to include specialized codes used by various chemical information systems. The Molecular Design Limited number MFCD28398070 provides another standardized identifier used in chemical inventory and database systems. PubChem, the open chemistry database maintained by the National Center for Biotechnology Information, assigns specific compound identifier numbers to various stereoisomeric forms and related structures of this compound. The International Chemical Identifier and International Chemical Identifier Key systems provide additional standardized representations that encode structural information in alphanumeric format.

Table 1: Primary Database Identifiers for this compound

| Database System | Identifier | Type |

|---|---|---|

| Chemical Abstracts Service | 50784-55-9 | Registry Number |

| Molecular Design Limited | MFCD28398070 | Inventory Code |

| International Chemical Identifier | 1S/C12H15NO3/c1-15-12(14)10-11(16-8-7-13-10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 | Structural Code |

| International Chemical Identifier Key | HZWHDMCEMDPHNT-UHFFFAOYSA-N | Hash Code |

International Chemical Identifier representations provide machine-readable structural descriptions that encode the complete molecular connectivity and can be used for computational analysis and database searching. The International Chemical Identifier Key serves as a shortened, hash-based representation derived from the full International Chemical Identifier string, facilitating rapid database queries and structural comparisons. These standardized identifiers play crucial roles in modern chemical informatics, enabling automated data processing, structure-activity relationship studies, and comprehensive literature mining. The multiplicity of identifier systems reflects the diverse needs of chemical research communities and the evolution of chemical information management practices in the digital age.

Properties

IUPAC Name |

methyl 2-phenylmorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12(14)10-11(16-8-7-13-10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWHDMCEMDPHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(OCCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthesis via Nucleophilic Cyclization

Method Overview:

The classical approach involves the cyclization of phenyl-substituted amino alcohols with suitable electrophiles, such as halogenated ketones, under basic or acidic conditions.

- Preparation of phenyl-substituted amino alcohols: Starting from phenylalanine derivatives or phenylamines, amino alcohols are synthesized via reduction or amination reactions.

- Cyclization to morpholine ring: The amino alcohol reacts with halogenated ketones, such as bromopropiophenone, under reflux in inert solvents like dimethyl ether or diethyl ether, leading to ring closure and formation of the morpholine core.

- The patent US4576944A describes a method where 3β,16β,17α,18β,20α)-17-hydroxy-11-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-yohimban-16-carboxylic acid methyl ester is synthesized via classical reactions, emphasizing the utility of halogenated intermediates in morpholine synthesis.

Bromination and Nucleophilic Substitution

Method Overview:

This involves bromination of phenylpropiophenone derivatives followed by nucleophilic substitution with aminoethanol derivatives.

- Bromination of phenylpropiophenone yields 2-bromo-1-(phenyl)propan-1-one.

- Reaction with ethanolamine in the presence of N-methyl-2-pyrrolidone (NMP) or other solvents facilitates nucleophilic substitution, forming intermediates that cyclize into the morpholine ring.

- The synthesis of 3-methyl-2-(3-methylphenyl)morpholine involves bromination, followed by cyclization with aminoethanol, reduction, and cyclization steps, as detailed in the PMC article. The process emphasizes the importance of controlled bromination and subsequent ring closure.

Cyclization via Mannich-Type Reactions

Method Overview:

A Mannich reaction involving phenylacetaldehyde derivatives, formaldehyde, and secondary amines can lead to morpholine derivatives.

- Formation of aminoalkyl intermediates.

- Cyclization under acidic or basic conditions to form the morpholine ring.

- Although less explicitly detailed for methyl 2-phenylmorpholine-3-carboxylate, similar methods are employed in related morpholine syntheses, emphasizing the versatility of Mannich reactions in heterocycle formation.

Synthesis via Multi-Step Functional Group Transformations

Method Overview:

This involves multi-step transformations starting from simpler aromatic compounds or amino alcohols.

- Starting from phenylacetic acid derivatives, conversion to phenylpropiophenone via Friedel-Crafts acylation.

- Bromination to introduce a leaving group.

- Nucleophilic substitution with aminoethanol derivatives.

- Cyclization and esterification to introduce the methyl ester functionality at the 3-position.

- The detailed synthesis of this compound involves these multi-step transformations, with purification via chromatography and characterization by NMR and X-ray crystallography confirming the structure.

Summary of Preparation Methods in Data Table

Notes on Research and Industrial Relevance

- The synthesis of this compound often involves the formation of key intermediates such as phenylpropiophenone derivatives.

- Patents emphasize the importance of classical reaction mechanisms, including nucleophilic substitution, cyclization, and esterification, in achieving high purity and yield.

- The stereochemistry of the morpholine ring is crucial, with trans-isomers generally being more stable and preferred, as confirmed by X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenylmorpholine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Methyl 2-phenylmorpholine-3-carbinol.

Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications that can lead to new derivatives with potentially enhanced properties.

Biology

- Biological Activity : Research has indicated that methyl 2-phenylmorpholine-3-carboxylate may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its mechanism of action, which involves interactions with specific molecular targets, potentially inhibiting enzymes related to cell cycle regulation.

Medicine

- Pharmaceutical Intermediate : The compound is being investigated as a potential intermediate in drug development. Its unique structure may contribute to the efficacy of new pharmaceuticals targeting various diseases.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various formulations.

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents.

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial properties of this compound demonstrated effectiveness against several bacterial strains. The findings highlighted its potential use in developing new antimicrobial agents, particularly in combating antibiotic-resistant bacteria.

Mechanism of Action

The mechanism of action of methyl 2-phenylmorpholine-3-carboxylate involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, affecting pathways related to cell cycle regulation and cytokinesis. The compound’s effects are mediated through its binding to active sites on target proteins, altering their function and leading to downstream biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1)

- Structure : Contains a carbamate group (–O–CO–NH–) linked to a hydroxyphenyl ring.

- Key Differences: Unlike methyl 2-phenylmorpholine-3-carboxylate, this compound lacks a morpholine ring, resulting in reduced conformational rigidity and different solubility profiles.

- Applications : Used in polymer and agrochemical synthesis.

b) Sandaracopimaric Acid Methyl Ester

- Structure : A diterpene-derived methyl ester with a fused tricyclic framework.

- Key Differences : The absence of a nitrogen atom and aromatic phenyl group distinguishes it from the target compound. Its hydrophobicity and higher molecular weight (due to the tricyclic structure) likely reduce water solubility compared to this compound .

- Applications : Studied in resin chemistry and natural product isolation.

c) Methyl Salicylate

- Structure : A simple aromatic ester with a hydroxyl-substituted benzene ring.

- Key Differences : Lacks the morpholine ring and nitrogen atom, leading to lower basicity. Methyl salicylate is highly volatile (boiling point ~222°C) and lipophilic, whereas the morpholine derivative’s ring structure may increase boiling point and aqueous solubility .

- Applications : Widely used in topical analgesics and flavoring agents.

Physicochemical Properties

A comparative analysis of key properties is summarized below (data extrapolated from related compounds):

| Property | This compound | Methyl Salicylate | Methyl (3-hydroxyphenyl)-carbamate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~265 (estimated) | 152.15 | 181.17 |

| Polarity | Moderate (due to morpholine ring) | Low-moderate | High (hydroxyl group) |

| Volatility | Likely low | High | Moderate |

| Solubility in Water | Partially soluble | Insoluble | Soluble in polar solvents |

| Key Functional Groups | Ester, morpholine, phenyl | Ester, hydroxyl | Carbamate, hydroxyl |

Commercial and Research Relevance

- Discontinuation Note: this compound’s discontinued status highlights its niche applicability compared to widely used esters like methyl salicylate .

- Research Potential: Its hybrid structure (aromatic + heterocyclic) may offer unexplored opportunities in drug design or catalysis, contrasting with simpler esters used in industrial applications .

Biological Activity

Methyl 2-phenylmorpholine-3-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a morpholine ring substituted with a phenyl group and a carboxylate moiety, which contributes to its unique chemical behavior. The specific substitution pattern on the morpholine ring imparts distinct reactivity and selectivity in biological interactions compared to similar compounds, such as methyl 2-phenylmorpholine-4-carboxylate and methyl 2-phenylpiperidine-3-carboxylate .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cell cycle regulation and cytokinesis. This inhibition alters the function of target proteins, leading to downstream biological effects .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains .

Antimicrobial Activity

Research indicates that this compound demonstrates notable antibacterial activity. The minimum inhibitory concentration (MIC) against common pathogens is comparable to established antibiotics, showing promise for further development in treating bacterial infections .

Anticancer Properties

In vitro studies have revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound induces apoptosis and cell cycle arrest, particularly in the S phase, suggesting a mechanism that disrupts normal cell proliferation .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.41 | Induces apoptosis, S phase arrest |

| HCT-116 | 9.71 | Cell cycle disruption |

| PC3 | 7.36 | Apoptosis induction |

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against E. faecalis and P. aeruginosa, showing inhibition comparable to standard treatments like ceftriaxone . The compound produced inhibition zones ranging from 19 mm to 30 mm depending on the bacterial strain tested.

- Cytotoxicity in Cancer Research : Another investigation focused on the effects of this compound on MCF-7 cells, revealing an IC50 value of approximately 12.41 µM, indicating significant cytotoxicity and potential for therapeutic use in breast cancer treatment . Flow cytometry analysis demonstrated increased levels of lactate dehydrogenase (LDH), confirming cell membrane integrity loss consistent with apoptosis.

Q & A

Q. What synthetic strategies are recommended for the preparation of methyl 2-phenylmorpholine-3-carboxylate, and how can reaction parameters be optimized for higher yield?

The synthesis involves multi-step strategies, such as (1) cyclization of amino alcohols under acidic conditions to form the morpholine ring and (2) esterification using methyl chloroformate. Key optimizations include catalytic systems (e.g., DMAP for esterification), solvent selection (e.g., dichloromethane for solubility), and temperature control (0–5°C to suppress side reactions). Monitoring via TLC/HPLC ensures intermediate purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C and 2D techniques (COSY, HSQC) confirm structure and stereochemistry.

- X-ray Crystallography : SHELX refines atomic coordinates and thermal parameters, while Mercury CSD visualizes hydrogen-bonding networks and packing motifs .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS).

- IR Spectroscopy : Confirms ester and morpholine functional groups .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

Gradient elution column chromatography (silica gel, hexane/ethyl acetate) separates polar byproducts. For enantiomeric resolution, chiral HPLC (e.g., Chiralpak IA with heptane/ethanol) achieves baseline separation. Recrystallization (ethanol/water) improves crystalline purity, validated via melting point analysis and HPLC (≥99% purity) .

Advanced Questions

Q. How can conformational analysis of the morpholine ring be performed using Cremer-Pople parameters?

Cremer-Pople puckering coordinates (q, θ, φ) quantify ring non-planarity. Using crystallographic data from WinGX or Mercury, the mean plane is defined, and out-of-plane displacements are measured. For example, a q value >0.5 Å indicates significant puckering, with θ and φ distinguishing chair (θ ≈ 0°) or boat (θ ≈ 180°) conformations. Steric effects from the phenyl substituent can distort the ring, influencing reactivity .

Q. How should researchers address contradictions between NMR and crystallographic data during structural validation?

Discrepancies may arise from dynamic conformers (solution vs. solid state). Strategies include:

- Temperature-dependent NMR : Assesses conformational flexibility.

- Crystallographic refinement : SHELXL models disorder/twinning.

- DFT calculations : Compare theoretical (e.g., Gaussian B3LYP/6-31G*) and experimental spectra. Cross-validation with NOESY (solution-state conformation) or Hirshfeld surface analysis (solid-state interactions) resolves ambiguities .

Q. What computational tools predict the electronic effects of the phenyl substituent on reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals and substituent effects. Software like Gaussian models electronic distributions, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between the phenyl ring and morpholine nitrogen. These tools explain steric/electronic influences on ester group electrophilicity .

Q. What strategies resolve enantiomers of this compound, and how is chiral purity validated?

- Diastereomeric salt formation : Uses chiral acids (e.g., L-tartaric acid).

- Enzymatic kinetic resolution : Lipases selectively hydrolyze one enantiomer.

- Chiral HPLC : CSP columns (Chiralpak IA) with UV/ORD detection validate enantiomeric excess (ee >98%). Absolute configuration is confirmed via X-ray crystallography (Flack parameter refinement) .

Methodological Tools Referenced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.